molecular formula C6H5ClN2O3 B1529657 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid CAS No. 1080650-29-8

2-[(6-Chloropyrazin-2-yl)oxy]acetic acid

Cat. No.: B1529657
CAS No.: 1080650-29-8
M. Wt: 188.57 g/mol
InChI Key: UHGGLVGAAJWJIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(6-Chloropyrazin-2-yl)oxy]acetic acid is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C6H5ClN2O3 and a molecular weight of 189 Da , this compound serves as a valuable synthetic intermediate and building block in organic chemistry and drug discovery. Its structure features a chloropyrazine ring linked to a carboxylic acid functional group via an ether linkage, offering two distinct reactive sites for further chemical modification . The chloropyrazine moiety is an excellent electrophile for nucleophilic aromatic substitution reactions, allowing researchers to introduce various amines and other nucleophiles. Simultaneously, the acetic acid group can be readily functionalized to form amides or esters, making this compound a highly versatile scaffold for creating diverse chemical libraries . This reagent is characterized by a computed LogP of 0.28, a polar surface area of 72 Ų, and one hydrogen bond donor, indicating favorable physicochemical properties for pharmaceutical research . It is typically provided with a purity of 95% and is available for immediate sourcing from multiple international suppliers . This compound is exclusively for use in laboratory research. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate personal protective equipment in a controlled laboratory setting.

Properties

IUPAC Name

2-(6-chloropyrazin-2-yl)oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O3/c7-4-1-8-2-5(9-4)12-3-6(10)11/h1-2H,3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHGGLVGAAJWJIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)Cl)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Preparation Methods

Nucleophilic Substitution of 6-Chloropyrazine Derivatives

A common strategy involves nucleophilic substitution on 6-chloropyrazine derivatives to introduce the oxyacetic acid functionality. The key intermediate is typically 6-chloropyrazin-2-ol , which undergoes etherification with haloacetic acid derivatives.

  • Starting material: 6-chloropyrazine-2-ol or 3-chloropyrazine-2-carbonitrile (converted to 6-chloropyrazin-2-ol via hydrolysis or reduction steps).
  • Reagents: Haloacetic acid derivatives such as bromoacetic acid or its esters.
  • Conditions: Basic medium (e.g., potassium carbonate) in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
  • Temperature: Room temperature to moderate heating (20–80 °C).
  • Reaction time: Several hours (often 12–18 h).
  • Outcome: Formation of the ether linkage between the pyrazine oxygen and the acetic acid moiety.

This method is supported by procedures involving alkylation of pyrazinols with bromoacetates, followed by hydrolysis of esters to yield the free acid.

Palladium-Catalyzed Cross-Coupling Reactions

An alternative approach utilizes palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald–Hartwig coupling) to assemble the pyrazine-oxyacetic acid framework.

  • Catalyst: Pd(dppf)Cl2 or Pd(dppf)2Cl2 (palladium complexes with diphenylphosphinoferrocene ligands).
  • Base: Potassium carbonate or sodium hydroxide.
  • Solvent: 1,4-dioxane, dimethylformamide.
  • Temperature: Elevated temperatures (90–110 °C).
  • Procedure: Coupling of 3-bromo-6-chloropyrazin-2-amine or related halogenated pyrazines with boronate esters or haloacetates to form the ether linkage.
  • Purification: Column chromatography or crystallization.

This method allows for selective functionalization and is useful for complex derivatives or analogs.

Reduction and Hydrolysis Steps for Intermediate Formation

In some synthetic sequences, 3-chloropyrazine-2-carbonitrile is converted to the corresponding acid or alcohol intermediates via:

  • Hydrogenation: Using Raney Nickel under hydrogen pressure in acetic acid to reduce nitriles to amines or alcohols.
  • Hydrolysis: Acidic or basic hydrolysis of nitriles to carboxylic acids.
  • Purification: Filtration, washing, and drying of intermediates.

These steps are critical for preparing the pyrazin-2-ol intermediate before etherification.

Typical Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Hydrolysis of nitrile Acetic acid, Raney Ni, H2 (4.5–5 kg/cm²) 25–30 3–5 80–90 Produces 6-chloropyrazin-2-ol
Etherification (alkylation) Bromoacetic acid or ester, K2CO3, DMF 20–80 12–18 70–85 Formation of 2-[(6-chloropyrazin-2-yl)oxy]acetic acid ester
Ester hydrolysis HCl/EtOAc or NaOH aqueous 10–30 12–18 85–95 Conversion to free acid
Pd-catalyzed coupling Pd(dppf)Cl2, K2CO3, dioxane 90–110 1–3 50–70 Alternative route for ether formation

Purification and Characterization

  • Purification: Crystallization from solvents like ethyl acetate, tetrahydrofuran, or mixtures with water; filtration and washing with solvents such as ethyl acetate or MTBE.
  • Drying: Vacuum drying at moderate temperatures (25–40 °C).
  • Characterization: Confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis.

Research Findings and Improvements

  • Temperature control during etherification and hydrolysis steps significantly affects yield and purity.
  • Use of Pd(dppf)Cl2 catalysts enhances coupling efficiency and selectivity in cross-coupling routes.
  • Application of Raney Nickel hydrogenation under mild pressure conditions provides a clean reduction of nitrile intermediates.
  • Crystallization conditions influence the formation of different polymorphic forms, affecting compound stability and bioavailability.

Summary Table of Preparation Methods

Method Key Intermediate Main Reagents Advantages Limitations
Nucleophilic substitution 6-Chloropyrazin-2-ol Bromoacetic acid, K2CO3, DMF Straightforward, good yields Requires pure intermediate
Pd-catalyzed cross-coupling Halogenated pyrazine Pd(dppf)Cl2, K2CO3, dioxane High selectivity, versatile Requires expensive catalysts
Reduction & hydrolysis 3-Chloropyrazine-2-carbonitrile Raney Ni, H2, AcOH Efficient conversion of nitrile Requires hydrogenation setup

Scientific Research Applications

2-[(6-Chloropyrazin-2-yl)oxy]acetic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions[][2].

    Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways[][2].

    Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals[][2].

Mechanism of Action

Comparison with Similar Compounds

Electronic and Physicochemical Properties

  • Oxygen vs.
  • Fluorination : The difluoro analog (2228693-18-1) exhibits higher electronegativity, which may enhance metabolic stability and binding affinity in drug design .

Data Gaps and Research Opportunities

  • Toxicity and Pharmacokinetics: No data exist for this compound, necessitating studies on absorption, distribution, and toxicity.
  • Structure-Activity Relationships (SAR) : Comparative analyses with fluorinated or thioether analogs could elucidate optimal substituents for target engagement .

Biological Activity

Introduction

2-[(6-Chloropyrazin-2-yl)oxy]acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound this compound features a chloropyrazine moiety linked to an acetic acid functional group. The presence of the chloropyrazine ring is significant for its biological activity, influencing interactions with various biological targets.

Anticancer Properties

Research has indicated that compounds with similar structural motifs to this compound exhibit anticancer properties . For instance, studies have reported that derivatives of chloropyrazine can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and survival.

Table 1: Anticancer Activity of Related Compounds

Compound NameIC50 (μM)Mechanism of Action
6-Chloro-2-aminopyrazine0.62Allosteric inhibition of viral proteases
Ethyl 3-[4-(6-Chloropyrazin-2-yl)piperazin-1-yl]0.66Inhibition of RNA synthesis
2-(6-Chloropyrazin-2-yl)phenol1.5Induction of apoptosis in cancer cells

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit key enzymes involved in cancer metabolism, such as carbonic anhydrases and proteases.
  • Signal Transduction Modulation : The compound may interfere with signaling pathways such as the MAPK pathway, which is crucial for cell proliferation and survival.
  • Induction of Apoptosis : Evidence suggests that related compounds can trigger apoptotic pathways in cancer cells, leading to reduced tumor growth.

Case Studies

  • In Vitro Studies : A study evaluated the effects of chloropyrazine derivatives on HCT-116 colon cancer cells, reporting an IC50 value indicating moderate cytotoxicity and a significant reduction in cell viability.
    "The compound demonstrated a dose-dependent inhibition of cell growth, suggesting potential for further development in oncology" .
  • Animal Models : In vivo studies utilizing xenograft models have shown that treatment with chloropyrazine derivatives led to reduced tumor size and improved survival rates in mice bearing human tumors.

Safety and Toxicology

While the therapeutic potential is promising, safety assessments are crucial. Preliminary studies indicate that certain derivatives exhibit low toxicity profiles; however, comprehensive toxicological evaluations are necessary to establish safety margins for clinical use.

Q & A

Q. What are the established synthetic pathways for 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid?

The synthesis typically involves nucleophilic substitution and hydrolysis. A common approach starts with ethyl 2-(6-chloropyrazin-2-yl)acetate, where the ester group undergoes hydrolysis under acidic or basic conditions to yield the acetic acid derivative. Reaction optimization may require controlled pH and temperature to prevent side reactions, such as pyrazine ring degradation . Alternative routes include coupling 6-chloropyrazin-2-ol with haloacetic acid derivatives via SN2 mechanisms, requiring catalysts like potassium carbonate in polar aprotic solvents (e.g., DMF) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the pyrazine ring (aromatic protons at δ 8.5–9.0 ppm) and the acetic acid moiety (carboxylic proton at δ ~12 ppm).
  • X-ray Crystallography : SHELX software is widely used for structural refinement, particularly for resolving bond angles and electron density maps of the pyrazine ring and oxygen linker .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C6_6H5_5ClN2_2O3_3) and isotopic pattern matching the chlorine substituent .

Advanced Research Questions

Q. How can synthesis conditions be optimized to improve yield and purity?

A comparative study of reaction parameters reveals:

MethodCatalyst/SolventTemperatureYield (%)Purity (%)
Ester hydrolysis HCl (aq)/Ethanol80°C7895
SN2 coupling K2_2CO3_3/DMF60°C6590
Microwave-assistedNaOH/THF100°C8598

Microwave-assisted hydrolysis reduces reaction time and improves yield by enhancing molecular agitation. Purity can be further increased via recrystallization in ethanol/water mixtures .

Q. How should researchers address contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., antimicrobial IC50_{50} values) often arise from assay variability. For example:

  • Strain specificity : Gram-positive bacteria (e.g., Staphylococcus aureus) may show higher sensitivity due to cell wall permeability differences compared to Gram-negative species .
  • Structural analogs : Modifying the pyrazine substituents (e.g., replacing chlorine with bromine) alters lipophilicity and target binding. Comparative studies using isosteric replacements can clarify structure-activity relationships .
  • Assay standardization : Use CLSI/MICE guidelines for MIC determination and include positive controls (e.g., oxazolidinone derivatives) to normalize inter-lab variability .

Q. What experimental strategies are recommended for studying its interaction with biological targets?

  • Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., dihydrofolate reductase), focusing on hydrogen bonding between the acetic acid group and active-site residues .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd_d) for protein targets, with attention to entropy-driven interactions from the chloropyrazine moiety .
  • Metabolic stability assays : Incubate with liver microsomes to assess CYP450-mediated degradation, guiding derivatization for improved pharmacokinetics .

Methodological Considerations for Data Interpretation

Q. How can computational chemistry aid in predicting reactivity and stability?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effect of the chlorine atom, which increases electrophilicity at the pyrazine C-2 position. This predicts susceptibility to nucleophilic attack, informing solvent selection (e.g., avoid nucleophilic solvents like amines) .

Q. What are best practices for resolving crystallographic data ambiguities?

  • Twinned crystals : Use SHELXD for initial phase solutions and SHELXL for refinement, applying TWIN and BASF commands to model twin domains .
  • Disorder modeling : For flexible acetic acid side chains, apply PART commands and restrain thermal parameters (ISOR) to prevent overfitting .

Key Challenges and Future Directions

  • Toxicity profiling : Zebrafish embryo assays can screen for developmental toxicity linked to the chloropyrazine core .
  • Targeted delivery : Conjugation with nanoparticle carriers (e.g., PLGA) may enhance bioavailability in in vivo models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(6-Chloropyrazin-2-yl)oxy]acetic acid
Reactant of Route 2
Reactant of Route 2
2-[(6-Chloropyrazin-2-yl)oxy]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.